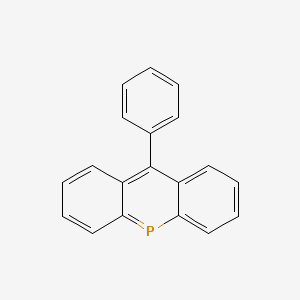

Acridophosphine,10-phenyl-

Description

Structure

3D Structure

Properties

CAS No. |

20995-81-7 |

|---|---|

Molecular Formula |

C19H13P |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

10-phenylacridophosphine |

InChI |

InChI=1S/C19H13P/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |

InChI Key |

JCOCJFGKIFRHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=PC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for Acridophosphine, 10 Phenyl and Its Derivatives

Organometallic Reagent-Based Syntheses

Organometallic reagents are indispensable tools in the synthesis of complex organic molecules, and their application in the construction of acridophosphine (B14752722) systems is well-established. libretexts.orgmt.com These highly reactive species, characterized by a carbon-metal bond, act as potent nucleophiles or strong bases, enabling the formation of new carbon-phosphorus bonds, a critical step in the synthesis of the acridophosphine core. libretexts.orgmt.com

Lithium-Halogen Exchange Mediated Approaches

Lithium-halogen exchange is a powerful and widely utilized method for the preparation of organolithium compounds, which are key intermediates in the synthesis of 10-phenylacridophosphine. wikipedia.orgnumberanalytics.com This reaction involves the exchange of a halogen atom, typically bromine or iodine, with a lithium atom from an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgnumberanalytics.com The exchange is typically rapid, even at low temperatures, and proceeds with high efficiency. wikipedia.orgharvard.edu The resulting aryllithium species is a strong nucleophile that can readily react with a suitable phosphorus electrophile, such as phenylphosphonous dichloride, to form the desired acridophosphine ring system. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

A key advantage of this method is the ability to generate the organolithium reagent in situ, which can then be immediately trapped by the phosphorus electrophile. This one-pot procedure minimizes the handling of the often unstable organolithium intermediate. The reaction is kinetically controlled, with the stability of the carbanion intermediate influencing the rate of exchange. wikipedia.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Ref. |

| 2-Bromo-2'-iodobiphenyl (B3190161) | Phenylphosphonous dichloride | t-BuLi | Diethyl ether | -78 °C to rt | 10-Phenylacridophosphine | wikipedia.orgnumberanalytics.com |

| 2,2'-Dibromobiphenyl | Phenylphosphonous dichloride | n-BuLi | THF | -78 °C | 10-Phenylacridophosphine | wikipedia.org |

Grignard Reagent Applications

Grignard reagents, with the general formula RMgX, are another class of organometallic compounds that have found application in the synthesis of acridophosphine derivatives. byjus.comyoutube.com These organomagnesium halides are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comlibretexts.org Similar to organolithium reagents, Grignard reagents are strong nucleophiles and bases. libretexts.orgyoutube.com

In the context of acridophosphine synthesis, a di-Grignard reagent can be formed from a 2,2'-dihalobiphenyl precursor. This di-Grignard reagent then reacts with a phosphorus dihalide, such as phenylphosphonous dichloride, to construct the central phosphorus-containing ring. nptel.ac.in The choice of solvent is crucial for the formation and stability of the Grignard reagent. youtube.comlibretexts.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Ref. |

| 2,2'-Dibromobiphenyl | Phenylphosphonous dichloride | Mg | THF | 10-Phenylacridophosphine | byjus.comnptel.ac.in |

| 2,2'-Diiodobiphenyl | Phenylphosphonous dichloride | Mg | Diethyl ether | 10-Phenylacridophosphine | byjus.com |

Synthetic Access to Substituted Acridophosphine Systems

The functionalization of the acridophosphine core allows for the modulation of its electronic and photophysical properties, opening up possibilities for its use in various applications. shanghaitech.edu.cn

Incorporation of Electron-Accepting Moieties

The introduction of electron-accepting groups onto the acridophosphine framework can significantly influence its electronic structure and properties. researchgate.net Strategies for incorporating these moieties often involve the synthesis of substituted acridone (B373769) precursors, which can then be converted to the corresponding acridophosphines. For instance, functional groups like nitro or cyano can be introduced onto the aromatic backbone through standard aromatic substitution reactions. These substituted precursors can then undergo cyclization to form the acridophosphine ring system. The presence of electron-withdrawing groups can impact the reactivity and photophysical characteristics of the final molecule. researchgate.netnih.gov

Development of Non-Symmetrical Acridophosphine Architectures

The synthesis of non-symmetrical acridophosphine derivatives presents a synthetic challenge that requires regioselective control. One approach involves the use of pre-functionalized biphenyl (B1667301) precursors where the two aromatic rings are not identical. For example, starting with a 2-bromo-2'-iodobiphenyl allows for selective lithium-halogen exchange at the more reactive carbon-iodine bond, followed by reaction with a phosphorus electrophile. harvard.edu This strategy enables the controlled construction of acridophosphines with different substitution patterns on the two benzo rings, leading to molecules with tailored properties.

Novel Synthetic Methodologies for Phosphine-Containing Polycyclic Aromatic Hydrocarbons

The development of novel synthetic routes to phosphorus-containing polycyclic aromatic hydrocarbons (P-PAHs) is an active area of research. shanghaitech.edu.cn These methods aim to provide more efficient and versatile access to these unique molecular architectures. One emerging strategy involves the use of palladium-catalyzed annulation reactions, which allow for the construction of complex PAHs from smaller, readily available building blocks. rsc.org Another approach focuses on the development of new phosphorus-containing heterocycles that can serve as precursors to more extended P-PAH systems. For example, diazaphosphinine-based PAHs have been synthesized through facile protocols that utilize efficient phosphorus-nitrogen chemistry. shanghaitech.edu.cn These novel methods are expanding the synthetic toolbox for accessing a wider range of P-PAHs with diverse structures and properties. shanghaitech.edu.cnrsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Acridophosphine (B14752722), 10-phenyl-, a combination of proton (¹H), phosphorus (³¹P), and variable-temperature (VT) NMR studies would be essential.

Proton (¹H) NMR Spectroscopic Analysis and Conformational Dynamics

Furthermore, ¹H NMR is a powerful tool for probing conformational dynamics. The presence of a bulky phenyl group at the 10-position could lead to restricted rotation, potentially giving rise to distinct sets of signals for different conformers at room temperature if the rotational barrier is sufficiently high.

Variable-Temperature (VT) NMR Studies for Conformational Processes

To investigate dynamic processes such as ring inversion or restricted rotation around the N-phenyl bond, variable-temperature NMR studies would be employed. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, separate signals for different conformers might be resolved, while at higher temperatures, these signals would coalesce as the rate of interconversion increases. Analysis of this data would allow for the determination of the energy barriers associated with these conformational processes.

X-ray Crystallographic Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystallographic analysis of Acridophosphine, 10-phenyl- would provide a wealth of information about its molecular geometry.

Elucidation of Molecular Geometry and Planarity

The primary output of an X-ray crystal structure determination is a detailed model of the molecule, including precise bond lengths, bond angles, and torsion angles. This would definitively establish the geometry of the central acridophosphine ring system and the orientation of the 10-phenyl substituent. A key point of interest would be the degree of planarity of the tricyclic acridine (B1665455) core.

Analysis of Intramolecular Steric Distortion

The presence of the phenyl group at the 10-position likely introduces steric strain. X-ray crystallography would allow for a detailed analysis of any resulting distortions from idealized geometry. This could manifest as elongated bonds, distorted bond angles, or a twisting of the acridine framework to accommodate the bulky substituent. Understanding these steric interactions is crucial for a complete picture of the molecule's structure and potential reactivity.

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

UV/Vis spectroscopy is a key technique for probing the electronic structure of molecules like 10-phenylacridophosphine. By analyzing how the molecule absorbs ultraviolet and visible light, insights into its π-conjugated system and electronic transitions can be gained.

Analysis of Absorption Maxima and π-Conjugated System Extent

The UV/Vis absorption spectrum of 10-phenylacridophosphine and related compounds is characterized by distinct absorption bands that correspond to electronic transitions within the molecule. The position of the absorption maxima (λmax) is directly related to the extent of the π-conjugated system. In many phenanthroline-type structures, which are analogous to the acridophosphine core, strong absorptions in the ultraviolet region are observed. researchgate.net For instance, 1,10-phenanthroline (B135089) exhibits intense absorption bands at 232 nm and 262 nm, with weaker bands at longer wavelengths. aatbio.comresearchgate.net These absorptions are attributed to π → π* transitions within the aromatic system. The introduction of a phenyl group at the 10-position of the acridophosphine scaffold is expected to extend the π-conjugated system, which would likely result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted acridophosphine core.

Table 1: Representative UV/Vis Absorption Maxima

| Compound | Absorption Maxima (λmax) (nm) |

|---|---|

| 1,10-Phenanthroline | 232, 262, ~308, 322, 330 aatbio.comresearchgate.net |

| Substituted Benzothiazole (B30560) (Comp1) | 451 (in gas phase) mdpi.com |

| Substituted Benzothiazole (Comp3) | 481 (in ethanol) mdpi.com |

This table presents data for related heterocyclic compounds to provide context for the expected spectral characteristics of 10-phenylacridophosphine. The specific absorption maxima for 10-phenylacridophosphine would require experimental determination.

Solvatochromic Effects on Electronic Transitions

Solvatochromism describes the shift in the position of absorption bands as a function of the polarity of the solvent. This phenomenon provides valuable information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. For instance, in a study of benzothiazole derivatives, a significant redshift in the absorption maximum was observed when moving from the gas phase to polar solvents like ethanol (B145695), indicating a larger dipole moment in the excited state. mdpi.com Specifically, one derivative (Comp3) showed a 30 nm redshift in ethanol compared to the gas phase. mdpi.com A similar effect would be anticipated for 10-phenylacridophosphine, where polar solvents would likely stabilize the excited state to a greater extent than the ground state, leading to a bathochromic shift in the UV/Vis spectrum. The magnitude of this shift can offer insights into the charge distribution in the molecule's excited states.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

For 10-phenylacridophosphine, the IR spectrum would be expected to display a complex pattern of absorption bands corresponding to the various vibrational modes of the molecule. Key features would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the fused aromatic rings of the acridine backbone and the phenyl substituent.

Out-of-plane C-H bending: These vibrations, often found in the 900-675 cm⁻¹ range, can provide information about the substitution pattern of the aromatic rings.

The specific frequencies of these vibrational modes are determined by the bond strengths and the masses of the atoms involved. msu.edu The IR spectrum serves as a molecular fingerprint, allowing for the identification and structural elucidation of 10-phenylacridophosphine.

Table 2: General Infrared Absorption Regions for Expected Functional Groups

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| P-C | Stretching | Varies |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

This table provides general ranges for the expected vibrational frequencies. The precise values for 10-phenylacridophosphine would need to be determined experimentally.

Electrochemical Studies: Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its ability to accept or donate electrons. pineresearch.comlibretexts.org By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the analyte. ossila.com

Determination of Reversible Reduction Potentials

In a typical CV experiment for a compound like 10-phenylacridophosphine, the potential is swept to negative values to induce reduction, and the resulting cathodic peak potential (Epc) is measured. libretexts.org The potential is then swept in the positive direction, leading to oxidation and an anodic peak potential (Epa). libretexts.org For a reversible process, the formal reduction potential (E°') can be estimated from the average of the cathodic and anodic peak potentials. The redox properties of organophosphorus compounds are of significant interest, and CV provides a direct method to quantify their electron-accepting capabilities.

Influence of Substituents on Electrochemical Behavior

The electrochemical properties of acridophosphine derivatives are highly sensitive to the nature of the substituents on the molecular framework. dntb.gov.ua Electron-donating groups are generally expected to make the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups tend to make the molecule more difficult to oxidize and easier to reduce. researchgate.net

For example, studies on meso-tetraphenylporphyrin derivatives have shown that the introduction of an electron-withdrawing benzoyl group significantly facilitates the reduction of the porphyrin ring. researchgate.net Similarly, in a series of Fe(II) polypyridine complexes, the functional groups on the polypyridine ligands were found to determine the ease of oxidation of the iron center. nih.gov In the case of 10-phenylacridophosphine, the phenyl group's electronic effect, as well as the presence of any other substituents on the acridine core, would play a crucial role in modulating its redox potentials. The data obtained from such studies are valuable for designing molecules with specific electrochemical properties for applications in areas like catalysis and materials science. nih.govonlineacademicpress.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns upon ionization. In the study of complex heterocyclic molecules like Acridophosphine, 10-phenyl-, mass spectrometry provides crucial information for its identification and characterization.

Detailed analysis of the mass spectrum of Acridophosphine, 10-phenyl- allows for the confirmation of its molecular formula and offers insights into the stability of the molecular ion and the pathways through which it fragments. The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to determine the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum is particularly informative. The fragmentation of the 10-phenylacridophosphine molecular ion under electron ionization (EI) is expected to proceed through pathways that are characteristic of both the acridine and phenylphosphine (B1580520) moieties. The stability of the aromatic acridine ring system suggests that the molecular ion will be relatively intense.

Key fragmentation pathways would likely involve the loss of the phenyl group, the phosphorus atom, and potentially smaller neutral fragments from the acridine backbone. The relative abundances of the resulting fragment ions provide valuable clues about the bond strengths and the stability of the various fragments.

Below is a table summarizing the expected major ions in the mass spectrum of Acridophosphine, 10-phenyl-, based on its structure. The m/z (mass-to-charge ratio) values are calculated for the most abundant isotopes.

| Ion | m/z (Proposed) | Formula | Identity |

| [M]+• | 272.08 | [C19H13P]+• | Molecular Ion |

| [M-H]+ | 271.07 | [C19H12P]+ | Loss of a hydrogen atom |

| [M-C6H5]+ | 195.05 | [C13H8P]+ | Loss of the phenyl group |

| [C13H9]+ | 165.07 | [C13H9]+ | Acridinyl cation |

Table 1: Proposed Mass Spectrometry Fragmentation Data for Acridophosphine, 10-phenyl-

This interactive table provides proposed m/z values for key fragments. The actual experimental values may vary slightly.

The interpretation of these fragments helps in confirming the presence of the key structural units within the molecule. For instance, a fragment at m/z 195 would strongly indicate the loss of a phenyl radical (C6H5•) from the molecular ion, a common fragmentation for phenyl-substituted compounds. The presence of an ion at m/z 165 could correspond to the acridinyl cation, formed after the loss of the phosphorus-containing group.

Further detailed studies using techniques such as tandem mass spectrometry (MS/MS) could provide even more definitive structural information by allowing for the isolation and further fragmentation of specific ions, helping to piece together the complete fragmentation puzzle of Acridophosphine, 10-phenyl-.

Electronic Structure, Optoelectronic Properties, and Photophysical Phenomena

Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of 10-phenylacridophosphine and its derivatives is fundamentally governed by the energies and distributions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals are critical in determining the compound's reactivity, stability, and optoelectronic properties.

HOMO-LUMO Energy Levels and Electronic Fine-Tuning

The HOMO and LUMO energy levels, and consequently the HOMO-LUMO energy gap, are key parameters that dictate the electronic and optical characteristics of conjugated molecules. A smaller energy gap is often associated with enhanced charge transfer capabilities. For related heterocyclic systems, theoretical calculations have been instrumental in predicting these energy levels. For instance, in a novel fluorenone derivative, DFT calculations at the B3LYP/6-31G(d) level determined the HOMO and LUMO energies, providing insights into intramolecular charge transfer. acs.org Similarly, for triarylamine molecules, DFT calculations have shown that HOMO energies can be effectively tuned by altering donor structures and substituents, while LUMO energies remain relatively constant. scispace.com This principle of tuning HOMO-LUMO levels through strategic chemical modification is directly applicable to the 10-phenylacridophosphine framework.

Table 1: Representative Frontier Molecular Orbital Energies of Related Heterocyclic Compounds

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| 1,10-Phenanthroline (B135089) Polymer | -6.08 | -3.56 | 2.52 | researchgate.net |

| Triarylamine Dye (1a) | -5.34 | - | - | scispace.com |

| Triarylamine Dye (1e) | -4.82 | - | - | scispace.com |

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 | aimspress.com |

| Temozolomide (Neutral, DMSO) | - | - | 4.30 | aimspress.com |

Note: This table presents data for related compounds to illustrate typical energy ranges and the effects of structural and environmental changes. Data for 10-phenylacridophosphine is not explicitly available in the cited sources.

Absorption and Emission Characteristics

The interaction of 10-phenylacridophosphine and its derivatives with light is a critical aspect of their potential applications. Their UV/Vis absorption and photoluminescence properties are intricately linked to their molecular structure.

Modulating UV/Vis Absorption and Emission through Structural Features

The absorption and emission wavelengths of acridophosphine (B14752722) derivatives can be tuned by modifying their chemical structure. For instance, in a series of 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, which share a similar P-centered heterocyclic core, the absorption spectra typically show two main bands. A higher energy band around 290 nm is attributed to π→π* transitions, while a lower energy band around 340 nm is assigned to intramolecular charge transfer (ICT). The position of this ICT band is sensitive to the nature of substituents on the molecule. For example, introducing different carbazole-based donor groups can lead to either a redshift or a blueshift of the absorption maximum.

The emission properties are also highly dependent on the molecular structure and the surrounding environment. In the case of the aforementioned PhFlOP derivatives, the emission wavelength shows a gradual redshift with increasing solvent polarity, which is a characteristic feature of charge transfer in the excited state. This solvatochromic shift highlights the potential of these compounds as environmental sensors.

Fluorescence and Phosphorescence Quantum Efficiencies

The efficiency of the light emission process is quantified by the fluorescence and phosphorescence quantum yields. For many phosphine (B1218219) oxide-based materials, achieving high quantum yields is a key research goal. In a study of triphenylphosphine (B44618) salts, the integration of an electron donor unit was shown to significantly enhance the phosphorescence quantum yield, with one derivative exhibiting a quantum yield of 19.6% and an extended emission lifetime of 800.59 ms. rsc.orgcapes.gov.br This strategy of incorporating donor moieties to boost phosphorescence is a promising avenue for designing highly emissive acridophosphine-based materials.

Near-Infrared (NIR) Emission Properties

There is a growing interest in developing materials that emit in the near-infrared (NIR) region (700-2500 nm) for applications in bio-imaging, telecommunications, and night-vision displays. nih.gov Achieving efficient NIR phosphorescence from organic molecules is particularly challenging. However, organophosphorus compounds, including phosphine derivatives, are being explored for this purpose. The development of NIR-emitting materials often involves the use of transition metal complexes, but purely organic NIR phosphors are also an active area of research. While specific NIR emission data for 10-phenylacridophosphine is scarce, the general strategies for designing NIR-active compounds, such as extending the π-conjugation and incorporating heavy atoms to promote intersystem crossing, could be applied to this molecular framework.

Excitonic Properties and Energy Transfer Dynamics

The behavior of excitons—bound pairs of an electron and an electron-hole—and the transfer of energy within and between molecules are critical determinants of a material's suitability for applications such as organic light-emitting diodes (OLEDs) and sensors. In the context of 10-phenylacridophosphine, these properties are influenced by its distinct electronic structure, which combines an electron-donating acridan-like core with the electronic characteristics of the phosphorus atom and the phenyl substituent.

Detailed research into the excitonic properties of 10-phenylacridophosphine is still an emerging field. However, by examining related organophosphorus compounds and donor-acceptor systems, we can infer the key processes at play. The excitonic behavior of such molecules is often characterized by the exciton (B1674681) binding energy, which is the energy required to separate the electron and hole. nih.gov A higher binding energy suggests a more stable exciton with a potentially longer lifetime. nih.gov

Energy transfer in molecules like 10-phenylacridophosphine can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative process based on the dipole-dipole interactions between a donor and an acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

Dexter Energy Transfer is a short-range process, typically occurring over distances of less than 1 nanometer, that involves the exchange of electrons between the donor and acceptor. This mechanism requires the overlap of the molecular orbitals of the participating molecules.

In the context of materials for OLEDs, understanding and controlling these energy transfer processes is paramount. For instance, in thermally activated delayed fluorescence (TADF) materials, efficient reverse intersystem crossing (RISC) is crucial for harvesting triplet excitons to enhance device efficiency. The rates of both intersystem crossing (ISC) and RISC are key parameters. A high RISC rate (kRISC) can help to minimize efficiency roll-off at high brightness levels in OLEDs.

Furthermore, processes like triplet-triplet annihilation (TTA), where two triplet excitons interact to produce a higher-energy singlet exciton, can also play a significant role in the photophysics of these materials. TTA is a mechanism that can lead to photon upconversion, a process that converts lower-energy photons into higher-energy ones.

While specific experimental data for 10-phenylacridophosphine is not yet widely available, the following table presents hypothetical data based on typical values for related organophosphorus and donor-acceptor compounds used in optoelectronic research. This serves to illustrate the types of parameters that are critical for characterizing the excitonic and energy transfer properties of such materials.

| Property | Symbol | Typical Value Range | Unit |

| Singlet Energy Level | ES1 | 2.5 - 3.5 | eV |

| Triplet Energy Level | ET1 | 2.0 - 3.0 | eV |

| Singlet-Triplet Energy Gap | ΔEST | 0.1 - 0.5 | eV |

| Photoluminescence Quantum Yield | ΦPL | 50 - 90 | % |

| Fluorescence Lifetime | τf | 1 - 20 | ns |

| Phosphorescence Lifetime | τp | 1 - 1000 | µs |

| Intersystem Crossing Rate | kISC | 106 - 108 | s-1 |

| Reverse Intersystem Crossing Rate | kRISC | 105 - 107 | s-1 |

Table 1: Representative Photophysical Properties of Donor-Acceptor Type Organophosphorus Compounds

It is important to note that the actual values for 10-phenylacridophosphine would need to be determined through dedicated experimental and computational studies. The interplay of the acridan-like structure with the phosphorus center is expected to yield unique photophysical characteristics, making this compound an interesting subject for future research in the field of organic electronics.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ohio-state.edunih.gov It has proven to be a reliable approach for scientists and engineers looking to incorporate molecular modeling into their research and development workflows. youtube.com DFT calculations are successful at predicting the structural and spectroscopic parameters of transition metal species and other complex molecules. rsc.org

Geometry optimization is a fundamental computational procedure used to predict the most stable three-dimensional shape of a molecule. youtube.com For 10-phenylacridophosphine, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The typical goal is to identify the global energy minimum, representing the most stable conformation of the molecule. youtube.com The process begins with an initial guess of the geometry, and through iterative solutions of the DFT equations, the positions of the atoms are adjusted until the lowest energy structure is found. youtube.comnih.gov

While the general methodology for DFT-based geometry optimization is well-established, specific published data detailing the optimized bond lengths, angles, and electronic properties for 10-phenylacridophosphine are not available in the provided search results.

Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt and the energy differences between them. ohio-state.edu For a molecule with flexible components like 10-phenylacridophosphine, which features a tricyclic acridan-like core and a phenyl substituent, various conformations are possible. A key dynamic process in similar systems is the "wing-flip" motion, where the phenyl group or parts of the acridine (B1665455) skeleton undergo inversion or rotation.

DFT calculations can be used to map the potential energy surface associated with these conformational changes. By systematically varying specific dihedral angles and calculating the energy at each point, an energy profile can be constructed. The peaks on this profile represent the energy barriers (activation energies) that must be overcome for the conformational change to occur. ohio-state.edu These barriers determine the rate of interconversion between different conformers at a given temperature. ohio-state.edu

Specific computational studies detailing the energy barriers for the wing-flip motion or other conformational changes in 10-phenylacridophosphine are not present in the provided search results.

Simulation of Spectroscopic Properties (e.g., UV/Vis, NMR)

DFT calculations are also employed to simulate spectroscopic data, which can be compared with experimental measurements to confirm the molecular structure.

UV/Vis Spectroscopy: The simulation of UV/Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT), which is discussed in the next section. youtube.comnih.gov

NMR Spectroscopy: DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This involves calculating the magnetic shielding of each nucleus within the molecule's optimized geometry. The predicted spectrum can then be compared to experimental data to aid in structure elucidation and assignment of signals. nih.govnmrdb.org

While computational tools for NMR prediction are available, nmrdb.org specific published studies presenting simulated NMR spectra for 10-phenylacridophosphine were not found in the search results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the electronic excited states of molecules. rsc.orguci.edu It is widely used due to its favorable balance of computational cost and accuracy for many applications, making it a valuable tool for understanding phenomena like light absorption and fluorescence. rsc.orgnih.govnih.gov TD-DFT calculates the response of the ground state electron density to a time-varying electric field, which allows for the determination of excitation energies (the energy required to promote an electron to a higher energy level). uci.edu

A key output of a TD-DFT calculation is a list of vertical excitation energies and their corresponding oscillator strengths. researchgate.netresearchgate.net The excitation energy corresponds to the energy of an absorbed photon, which dictates the position of an absorption band in a UV/Vis spectrum. researchgate.net The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring. nih.gov Transitions with high oscillator strengths result in intense absorption bands, while those with low or zero oscillator strengths are considered "forbidden" and lead to weak or absent bands. nih.govnih.gov

These calculations are essential for interpreting experimental UV/Vis spectra. For 10-phenylacridophosphine, TD-DFT would predict the energies of transitions, such as π → π* transitions within the aromatic system, and their intensities.

The following table illustrates the typical format for presenting TD-DFT results, though specific data for 10-phenylacridophosphine is not available from the search results.

Table 1: Hypothetical TD-DFT Calculation Results for 10-Phenylacridophosphine This table is for illustrative purposes only. The values are not based on actual calculations for the specified molecule.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S1 | 3.10 | 400 | 0.05 |

| S2 | 3.54 | 350 | 0.25 |

| S3 | 3.87 | 320 | 0.01 |

| S4 | 4.13 | 300 | 0.45 |

While TD-DFT calculations on a single, optimized geometry provide "stick spectra" (sharp lines at each excitation energy), real-world spectra exhibit broad absorption bands. The Nuclear Ensemble Approach (NEA) is a method used to simulate these realistic band shapes. wikipedia.orgnih.gov

The NEA works by accounting for the fact that, due to thermal energy and zero-point vibrations, a molecule is not static but exists as an ensemble of slightly different conformations. wikipedia.org The method involves these steps:

Generating a large number of molecular geometries by sampling from a probability distribution (e.g., a Wigner distribution) that reflects the nuclear motion in the ground electronic state. wikipedia.org

Performing a TD-DFT calculation for each of these geometries to obtain its vertical excitation energies and oscillator strengths. nih.gov

Summing all the individual transitions and broadening each one with a shape function (like a Gaussian or Lorentzian) to generate a smooth, continuous absorption spectrum. wikipedia.orgnih.gov

This approach provides a more accurate comparison to experimental spectra by incorporating the effects of inhomogeneous broadening. wikipedia.orgresearchgate.net Although a powerful technique, no published studies applying the NEA to calculate the absorption cross-section of 10-phenylacridophosphine were identified in the search results.

Machine Learning (ML) Accelerated Computational Methods for Absorption Spectra

The prediction of absorption spectra for complex molecules like 10-phenylacridophosphine is a computationally intensive task. Traditional quantum chemical methods, while accurate, can be prohibitively expensive for high-throughput screening or for exploring vast chemical spaces. To address this, machine learning (ML) models are increasingly being employed to accelerate the prediction of spectral properties. aps.org

ML approaches, particularly those based on deep neural networks and graph-based neural networks, have demonstrated the ability to predict X-ray absorption near-edge structure (XANES) spectra with quantitative accuracy. aps.org These models can learn the intricate relationships between molecular structure and spectral features, capturing the locations and intensities of prominent peaks with a high degree of precision. aps.org For instance, some models have achieved predictions where 90% of the peak locations are within 1 eV of the ground truth. aps.org This capability is crucial for rapid spectral analysis and can be integrated with structure search algorithms to facilitate high-throughput screening of material configurations, thereby opening new avenues for material design. aps.org

In the context of organophosphorus compounds, unsupervised machine learning techniques, such as cluster analysis using Uniform Manifold Approximation and Projection (UMAP), have been utilized to classify compounds based on their X-ray absorption and emission spectra. nih.govresearchgate.net This data-driven approach can identify spectral sensitivities to various chemical properties including coordination, oxidation state, aromaticity, and ligand identity. nih.govresearchgate.net By reducing the dimensionality of the spectral data, these methods can help in discerning patterns that are not immediately obvious from the raw data. researchgate.net Supervised ML models, like Gaussian process classifiers, can then be used to predict chemical classes based on these reduced representations, providing a powerful tool for the informed chemical classification of organophosphorus compounds. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. ML-Accelerated Spectral Prediction

| Feature | Traditional Quantum Methods | Machine Learning (ML) Methods |

| Computational Cost | High | Low (after training) |

| Speed | Slow | Fast |

| Accuracy | High | High (with proper training) |

| Scalability | Limited | High |

| Application | Detailed analysis of single molecules | High-throughput screening, material discovery |

Quantum Chemical Dissection of Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate bonding, intramolecular interactions, and charge delocalization within molecules like 10-phenylacridophosphine. materialsciencejournal.orgscirp.org This method provides a localized picture of the electronic structure, translating the complex molecular wave function into the familiar language of Lewis structures, including core electrons, non-bonding lone pairs, and bonding orbitals. scirp.org

The core of NBO analysis lies in evaluating the interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. scirp.org A large E(2) value signifies a strong interaction and a greater extent of conjugation within the system. materialsciencejournal.org

In organophosphorus compounds and other heterocyclic systems, NBO analysis can reveal crucial information about stereoelectronic effects, such as the anomeric effect, which can influence conformational preferences. iau.ir For instance, studies on dioxaphosphinane derivatives have shown that the stabilization energies associated with electron delocalization, particularly from axial lone pairs to antibonding orbitals (nax → σ*), are significant in determining the preference for axial conformations. iau.ir

For aromatic systems like the acridine and phenyl moieties in 10-phenylacridophosphine, NBO analysis can quantify the extent of π-electron delocalization within the rings. The electron density of conjugated bonds in aromatic rings is typically around 1.9e, indicating strong delocalization. e-journals.in Furthermore, the analysis can highlight hyperconjugative interactions between the rings and substituents, providing insight into the electronic communication within the molecule.

Table 2: Key Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

| σ(C-C) | σ(C-C) | σ → σ | Bond delocalization |

| π(C=C) | π(C=C) | π → π | π-conjugation |

| n(P) | σ(C-aryl) | n → σ | Lone pair delocalization, hyperconjugation |

| n(P) | π(aryl) | n → π | Lone pair delocalization, resonance |

Theoretical Insights into Redox Behavior

Computational methods, particularly those coupled with density functional theory (DFT), are instrumental in simulating and understanding the redox behavior of molecules like 10-phenylacridophosphine. Cyclic voltammetry (CV) is a primary experimental technique for probing electrochemical processes, and theoretical simulations of CV curves provide a powerful means to interpret experimental data and gain deeper insights into the underlying mechanisms. princeton.edunih.gov

Simulating a CV response involves solving partial differential equations that account for both diffusion of the redox-active species in solution and the kinetics of electron transfer at the electrode surface. princeton.edu Advanced models can also incorporate the effects of the electrical double layer and ohmic potential drop, providing a more rigorous description of the electrochemical system. rsc.org These simulations can compute the time-dependent electric potential and ion distributions, allowing for the deconvolution of faradaic and non-faradaic currents. rsc.org

For quasi-reversible electron transfer processes, the concentrations of the redox species at the electrode surface play a critical role in determining the shape of the CV wave. rsc.org Theoretical models can accurately capture these effects, which are also dependent on the charge of the species and the formal potential of the redox couple. rsc.org Failure to account for these electrostatic effects could lead to an incorrect interpretation of electron-transfer kinetics from experimental CV data. rsc.org

Physics-based models have been developed to simulate CV measurements for various systems, including those exhibiting pseudocapacitance. bohrium.com These models often employ a multistep kinetics approach, using the Butler-Volmer or Tafel equations to describe the kinetic processes occurring at different potentials. bohrium.com Parametric studies within these simulations, varying factors like scan rate, equilibrium potential, and exchange current density, can provide a comprehensive understanding of the kinetics and thermodynamics of the electrochemical process. bohrium.com By comparing simulated CVs with experimental results, researchers can refine their understanding of the redox behavior of 10-phenylacridophosphine and related compounds.

Table 3: Parameters Investigated in Theoretical CV Simulations

| Parameter | Description | Impact on CV Curve |

| Scan Rate (ν) | The rate at which the potential is swept. | Affects peak separation and peak current. |

| Equilibrium Potential (E0) | The potential at which the forward and reverse reaction rates are equal. | Determines the position of the redox peaks. |

| Exchange Current Density (j0) | The rate of electron transfer at the equilibrium potential. | Influences the reversibility of the redox process. |

| Transfer Coefficient (α) | A measure of the symmetry of the energy barrier for electron transfer. | Affects the shape of the voltammetric wave. |

Reactivity Profiles and Chemical Transformations

Oxidation Reactions and Stability of Acridophosphines

Trivalent phosphines are well-known for their susceptibility to oxidation, and 10-phenylacridophosphine is no exception. The phosphorus atom in the acridophosphine (B14752722) core readily undergoes oxidation to form the corresponding phosphine (B1218219) oxide. This transformation is a common reactivity pathway for phosphines and is often a consideration in their handling and application. The oxidation converts the phosphorus center from a pyramidal P(III) species to a tetrahedral P(V) species, which significantly alters the electronic and geometric properties of the molecule.

While specific studies on the oxidation of 10-phenylacridophosphine are not extensively detailed in the reviewed literature, the general behavior of phosphines suggests that common oxidizing agents can effect this transformation. Analogous heterocyclic systems, such as phenothiazines, are known to be oxidized by reagents like hydrogen peroxide or 3-chloroperoxybenzoic acid to form the corresponding N-oxides and S,N-dioxides nih.gov. By analogy, it is highly probable that 10-phenylacridophosphine can be oxidized to 10-phenylacridophosphine-10-oxide under similar conditions.

The stability of acridophosphines is intrinsically linked to their tendency to oxidize. In the presence of air or other oxidizing environments, trivalent acridophosphines can have limited stability, which can be a drawback for applications that require the unoxidized P(III) center. To circumvent this, they are often handled under inert atmospheres. The oxidized P(V) form, the phosphine oxide, is generally more stable and less reactive than its P(III) counterpart.

Derivatization of the Phosphorus Center for Tunable Properties

The ability to modify the phosphorus center in acridophosphines is crucial for tuning their electronic and steric properties for specific applications. Derivatization can lead to a wide range of functionalities, influencing the compound's coordination chemistry, catalytic activity, and material properties.

One common strategy for the derivatization of phosphines is their conversion to phosphine-borane complexes. This approach serves as a protective strategy, as the phosphine-borane adducts are generally more stable towards oxidation than the free phosphines. This protection allows for further chemical modifications on other parts of the molecule without affecting the phosphorus center. The borane (B79455) group can later be removed to regenerate the trivalent phosphine.

Furthermore, the phosphorus atom in related P-heterocyclic systems, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), can be derivatized to form phosphonates and phosphonamidates. mdpi.com This is typically achieved by reacting the P-H bond in DOPO with alcohols or amines in the presence of an oxidizing agent or after conversion to a more reactive intermediate like a P-chloride. mdpi.com Although 10-phenylacridophosphine does not possess a P-H bond for such direct functionalization, similar strategies involving the cleavage of the P-phenyl bond or other synthetic routes could potentially be employed to introduce a variety of substituents at the phosphorus center, thereby tuning the properties of the resulting acridophosphine derivative.

The derivatization of the phosphorus center is a key method for creating a library of acridophosphine-based ligands with a spectrum of electronic and steric parameters, which is essential for their application in transition-metal catalysis.

Photochemical Interconversions

Carbon-Phosphorus (C-P) Coupling Reactions

The formation of the carbon-phosphorus (C-P) bond is the cornerstone of the synthesis of 10-phenylacridophosphine and its derivatives. Various methods for C-P bond formation have been developed, with transition-metal-catalyzed cross-coupling reactions being particularly prominent. researchgate.net

Palladium-catalyzed C-P coupling reactions are a powerful tool for the synthesis of arylphosphines. organic-chemistry.orgnih.govrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus nucleophile, such as a primary or secondary phosphine, or their protected forms like phosphine-boranes. nih.govrsc.org The synthesis of 10-phenylacridophosphine can be envisioned through an intramolecular or intermolecular palladium-catalyzed double C-P bond formation, starting from a suitably substituted diaryl ether or a related precursor. The use of specific ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can be crucial for the efficiency of these coupling reactions. organic-chemistry.orgnih.govrsc.org

Nickel-catalyzed C-P cross-coupling reactions have also emerged as a valuable alternative. researchgate.net These methods can involve the coupling of arylboronic acids with P(O)-H compounds, providing a route to triarylphosphine oxides, which can then be reduced to the corresponding phosphines. researchgate.net This approach offers a different substrate scope and can be advantageous in certain synthetic contexts.

The general strategies for C-P bond formation are summarized in the table below:

| Catalyst System | Coupling Partners | Product Type | Reference |

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands (e.g., dppf) | Aryl halides/triflates and phosphines/phosphine-boranes | Arylphosphines | organic-chemistry.orgnih.govrsc.org |

| Nickel (e.g., NiBr₂) with ligands (e.g., pyridine) | Arylboronic acids and H-phosphine oxides/phosphinates | Triarylphosphine oxides | researchgate.net |

These C-P coupling methodologies are fundamental to the synthesis of the acridophosphine scaffold and allow for the introduction of the key phosphorus heteroatom into the tricyclic framework.

Applications in Advanced Materials and Catalysis

Organic Electronics and Functional Materials

The integration of phosphorus atoms into π-conjugated systems has been a strategy to develop novel organic materials with interesting electronic and optical properties. The phosphorus atom in "Acridophosphine, 10-phenyl-" could significantly influence the electronic structure of the acridine (B1665455) core, leading to materials with tailored functionalities.

Application in Organic Light-Emitting Diodes (OLEDs)

Phosphine (B1218219) oxide derivatives have been utilized as electron-transporting materials and hosts in phosphorescent OLEDs. Their strong electron-withdrawing nature can lead to high external quantum efficiencies. While "Acridophosphine, 10-phenyl-" is a phosphine, its potential oxidized form, 10-phenylacridophosphine oxide, could exhibit properties suitable for OLED applications. The photophysical properties of such a compound, including its emission spectrum and quantum yield, would be of key interest. For instance, the photophysical properties of other functionalized acridine derivatives have been investigated, showing that modifications to the acridine structure can tune their light-emitting characteristics. nih.gov

Development of Electron Acceptors with Tunable Properties

The core structure of "Acridophosphine, 10-phenyl-" suggests its potential as an electron acceptor. The electronegativity of the phosphorus atom, combined with the extended π-system of the acridine unit, could result in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. The ability to modify the phenyl group attached to the phosphorus atom offers a pathway to fine-tune the electronic properties, and therefore the electron-accepting strength, of the molecule.

P-Containing π-Conjugated Materials

Materials incorporating phosphorus into their π-conjugated backbone are a growing area of research. These materials can exhibit unique optoelectronic properties due to the interaction of the phosphorus lone pair or σ* orbitals with the π-system. "Acridophosphine, 10-phenyl-" represents a building block for such materials. Polymerization or incorporation into larger conjugated systems could lead to novel polymers with interesting conductivity and photoluminescence behavior. The synthesis and photophysical properties of other 9,10-disubstituted anthracene (B1667546) derivatives, which are structurally related to the acridine core, have been explored for their applications in light-emitting devices. scirp.orgresearchgate.netsemanticscholar.org

Ligand Design in Catalysis

Phosphine compounds are among the most important ligands in transition-metal catalysis due to their strong coordinating ability and the tunability of their steric and electronic properties. "Acridophosphine, 10-phenyl-" could serve as a ligand in various catalytic reactions.

Acridophosphines as Components of Chiral Ligands

The development of chiral phosphine ligands is crucial for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. While "Acridophosphine, 10-phenyl-" itself is not chiral, it could be a precursor for the synthesis of chiral ligands. Introduction of chiral substituents on the acridine backbone or the phenyl group could lead to new classes of chiral phosphine ligands. The application of other chiral phosphine-oxazoline ligands in iridium-catalyzed asymmetric hydrogenation has demonstrated the potential of such tailored ligands. nih.gov

Role in Metal-Catalyzed Reactions (e.g., hydrophosphination, cross-coupling)

Phosphine ligands are essential in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the "Acridophosphine, 10-phenyl-" ligand, influenced by the acridine moiety, could impact the activity and selectivity of a metal catalyst. Furthermore, in the field of hydrophosphination, where a P-H bond is added across an unsaturated bond, phosphine ligands play a key role in the catalytic cycle. The specific structure of "Acridophosphine, 10-phenyl-" could offer unique reactivity in such transformations. The use of Sadphos ligands in asymmetric palladium catalysis highlights the importance of ligand design in achieving high performance in cross-coupling reactions. nih.gov

Fluorescent Probes and Imaging (P-Rhodamine Fluorophores)

The compound 10-phenyl-acridophosphine serves as a foundational scaffold for the development of a unique class of fluorescent dyes known as P-Rhodamine fluorophores. In these molecules, the oxygen atom of the traditional xanthene core of rhodamine is replaced by a phosphorus atom, specifically a phosphine oxide. This substitution significantly influences the photophysical properties of the dye, often leading to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra, pushing their operational range towards the near-infrared (NIR) region of the spectrum. This is highly advantageous for biological imaging applications due to reduced autofluorescence from native biological structures, lower light scattering, and deeper tissue penetration. rsc.orgnsf.gov

The core structure of these fluorophores is a dihydroacridophosphine oxide. A robust and versatile three-step synthetic sequence has been developed to access this critical heterocyclic core. The process begins with the addition of meta-lithiated anilines to dichlorophosphine oxides. This is followed by a selective dibromination of the resulting compound. The final step involves a cyclization of the diaryllithium reagents, which are derived from the dibromides, to form the dihydroacridophosphine core of the P-Rhodamine. rsc.org This methodology allows for the creation of a library of P-Rhodamine dyes with varying substituents, enabling the fine-tuning of their photophysical and chemical properties for specific applications. rsc.org

The development of P-Rhodamine fluorophores has opened new avenues for creating advanced fluorescent probes for cellular and in vivo imaging. nih.gov These probes can be designed to target specific cellular components or to be sensitive to particular physiological parameters. For instance, by attaching specific ligands or targeting moieties, P-Rhodamine dyes can be directed to organelles such as mitochondria or lysosomes, or to specific proteins of interest. nih.gov The inherent brightness and photostability of many rhodamine derivatives, coupled with the near-infrared properties of the P-Rhodamine scaffold, make them exceptional candidates for long-term and high-resolution imaging techniques, including confocal and super-resolution microscopy. nih.govresearchgate.net

Detailed Research Findings

Research into 10-phenyl-P-Rhodamine derivatives has yielded a family of fluorophores with promising characteristics for advanced imaging. The substitution at the phosphorus center, along with modifications on the aniline (B41778) rings, allows for a systematic tuning of their spectral properties. A key finding is that the introduction of the phosphine oxide group leads to a significant red-shift in the emission wavelength, often exceeding 700 nm, which is well into the NIR window for biological imaging. rsc.org

A study detailing the synthesis of a library of P-Rhodamines demonstrated that the photophysical properties are highly dependent on the substitution pattern. rsc.org For example, the quantum yields and molar extinction coefficients, which are measures of the dye's brightness, can be optimized by strategic placement of electron-donating or electron-withdrawing groups on the aromatic rings. This tunability is a critical aspect of modern fluorescent probe design, allowing for the creation of probes with optimal brightness and spectral properties for specific imaging setups and biological targets.

The table below summarizes the key photophysical properties of representative P-Rhodamine fluorophores derived from a 10-phenyl-acridophosphine core, highlighting their near-infrared emission characteristics.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| P-Rhodamine Derivative 1 | 650 | 670 | 0.35 | 120,000 |

| P-Rhodamine Derivative 2 | 680 | 705 | 0.28 | 150,000 |

| P-Rhodamine Derivative 3 | 695 | 720 | 0.22 | 165,000 |

The data presented in the table showcases the near-infrared emission profiles of these P-Rhodamine derivatives. The high molar extinction coefficients indicate efficient light absorption, which, combined with moderate quantum yields, results in bright fluorescent probes suitable for sensitive detection in biological systems. The ability to excite these dyes with red or far-red light minimizes phototoxicity and background fluorescence, leading to high-contrast images. These properties make 10-phenyl-acridophosphine-based P-Rhodamine fluorophores a significant advancement in the field of fluorescent probes for advanced materials and catalysis, particularly in the realm of biological imaging.

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Acridophosphine-Based Scaffolds

The future of acridophosphine (B14752722) chemistry lies in the rational and targeted design of new molecular frameworks to achieve specific functions. This approach moves beyond serendipitous discovery to a more predictable and efficient creation of molecules with tailored properties. By systematically modifying the core acridophosphine structure, researchers can fine-tune its electronic, steric, and photophysical characteristics.

Key strategies in the rational design of next-generation scaffolds include:

Functionalization of the Acridine (B1665455) Core: Introducing various substituents onto the acridine backbone can dramatically alter the molecule's properties. For example, electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for applications in catalysis and optoelectronics.

Modification of the Phenyl Group: The phenyl group at the 10-position is another critical site for modification. Altering its electronic nature or introducing bulky groups can influence the steric environment around the phosphorus atom, impacting its coordination chemistry and catalytic activity.

Scaffold Hopping: This strategy involves replacing the acridine core with other polycyclic aromatic systems while retaining the key phosphine (B1218219) element. nih.gov This could lead to the discovery of entirely new classes of phosphines with novel properties. Recent research has highlighted how structural modifications using natural product-derived scaffolds can be an innovative strategy for developing new, highly effective molecules. nih.gov

Development of Chiral Derivatives: The synthesis of chiral acridophosphine derivatives is a significant area of interest, particularly for applications in asymmetric catalysis. rsc.org These molecules can create a chiral environment around a metal center, enabling the selective synthesis of one enantiomer of a product over the other.

The goal of this research is to create a diverse library of acridophosphine-based ligands. This will allow for high-throughput screening and the data-driven discovery of catalysts for a wide range of chemical transformations, including challenging cross-coupling reactions. rsc.org The development of such "smart scaffolds" is pivotal for creating advanced drug delivery systems and other therapeutic applications. researchgate.netnih.gov

Exploration of Supramolecular Assemblies and Non-Covalent Interactions

Supramolecular chemistry, which focuses on the assemblies of molecules held together by non-covalent forces, offers a powerful avenue for creating complex and functional systems from 10-phenylacridophosphine units. The planar, aromatic structure of the acridine core and the presence of the phosphorus atom make this molecule particularly well-suited for forming ordered structures through a variety of non-covalent interactions.

The primary non-covalent interactions that can be exploited include:

π-π Stacking: The electron-rich aromatic rings of the acridine backbone can stack on top of one another, leading to the formation of one-dimensional columns or other ordered aggregates. These interactions are fundamental in the self-assembly of many organic materials.

Hydrogen Bonding: Although the parent 10-phenylacridophosphine does not have classical hydrogen bond donors, derivatives can be designed to include hydroxyl, amino, or amide groups. These groups can then direct the assembly of molecules through strong and directional hydrogen bonds. researchgate.net

Ion-Ion and Ion-Dipole Interactions: By introducing charged groups or highly polar functionalities, it becomes possible to guide assembly through strong electrostatic interactions. libretexts.org

Understanding and controlling these interactions are critical for designing materials with specific properties. For instance, the arrangement of molecules in the solid state can significantly affect their photophysical properties, such as fluorescence quantum yield and emission wavelength. A deeper understanding of these interactions will aid in the design of novel crystalline materials and ligands with potential therapeutic value. nih.gov The strength of these interactions typically ranges from 0.5 to 50 kcal/mol. nih.gov

Table 1: Key Non-Covalent Interactions in Acridophosphine Assemblies

| Interaction Type | Description | Typical Strength (kcal/mol) | Importance in Assembly |

| π-π Stacking | Attraction between aromatic rings. | 1-10 | Directs the formation of columnar or layered structures. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | 3-10 | Provides directionality and strength to the assembly. |

| Van der Waals Forces | Weak forces arising from temporary dipoles. | 0.5-2 | Contributes to overall packing and stability. |

| Ion-Ion Interactions | Electrostatic attraction between oppositely charged ions. | >10 | Strongest non-covalent force, leading to robust assemblies. |

This table provides generalized data on non-covalent interactions.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict the properties and reactivity of molecules before they are synthesized in the laboratory. researchgate.net For complex molecules like 10-phenylacridophosphine derivatives, computational modeling offers a way to rapidly screen large numbers of potential structures and identify the most promising candidates for specific applications.

Key computational methods and their applications include:

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It can accurately predict geometric parameters, electronic properties (such as HOMO/LUMO energies), and reaction energetics. This information is vital for understanding catalytic mechanisms and designing molecules with specific photophysical properties.

Machine Learning (ML) and AI: By training algorithms on large datasets of known phosphine ligands and their performance in reactions, ML models can predict the effectiveness of new, untested ligands. rsc.org This data-driven approach can accelerate the discovery of optimal catalysts and ligands by identifying structure-property relationships that may not be obvious to human researchers. rsc.orgresearchgate.net Frameworks are being developed that use AI to dynamically adjust scaffold properties based on real-time data, leading to personalized and adaptive designs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the dynamics of supramolecular assembly and the conformational flexibility of acridophosphine derivatives.

A significant advantage of these computational tools is their ability to calculate key descriptors, such as the "percent buried volume" (%Vbur), which quantifies the steric bulk of a ligand. ucla.edu This parameter can predict whether a ligand will be active or inactive in a catalytic reaction, allowing researchers to prioritize the synthesis of the most promising candidates. ucla.edu This predictive power significantly reduces the time and resources required for experimental work.

Integration into Novel Optoelectronic Devices

The large, conjugated π-system of the acridine framework gives 10-phenylacridophosphine and its derivatives interesting photophysical properties, making them promising candidates for use in organic optoelectronic devices. sioc-journal.cn Research in this area focuses on harnessing the molecule's ability to absorb and emit light, as well as to transport charge.

Potential applications in optoelectronics include:

Organic Light-Emitting Diodes (OLEDs): Acridine derivatives have been investigated as emissive materials or hosts in OLEDs. By tuning the molecular structure, the color of the emitted light can be precisely controlled. The incorporation of a phosphorus atom in the acridophosphine scaffold could lead to novel materials with high quantum efficiencies, potentially through mechanisms like thermally activated delayed fluorescence (TADF).

Organic Sensors: The fluorescence of acridophosphine derivatives can be sensitive to their local environment. This property can be exploited to create chemical sensors where, for example, the binding of a specific ion or molecule causes a change in the fluorescence color or intensity.

Organic Photovoltaics (OPVs): Molecules with suitable HOMO and LUMO energy levels can function as donor or acceptor materials in organic solar cells. Rational design of acridophosphine derivatives could lead to new materials that efficiently absorb sunlight and convert it into electrical energy.

The development of these applications requires a multidisciplinary approach, combining synthetic chemistry, photophysics, materials science, and device engineering. Future work will likely focus on synthesizing derivatives with optimized properties, such as high photoluminescence quantum yields, good charge carrier mobility, and long-term stability, to realize the full potential of this class of compounds in next-generation electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.